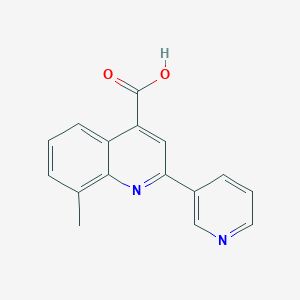
Acetyl 4-aminosalicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl 4-aminosalicylic acid (also known as acetylsalicyl-4-aminobenzoic acid or PAS) is a chemical compound that has been used in scientific research for several decades. It is a derivative of salicylic acid and is known for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of acetyl 4-aminosalicylic acid is not fully understood. It is believed to work by inhibiting the production of prostaglandins and leukotrienes, which are chemicals that cause inflammation. It may also inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.
Efectos Bioquímicos Y Fisiológicos
Acetyl 4-aminosalicylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of cytokines, which are proteins involved in the immune response. In addition, it has been shown to reduce the production of reactive oxygen species (ROS), which can cause tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using acetyl 4-aminosalicylic acid in lab experiments is that it is relatively inexpensive and easy to synthesize. It has also been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on acetyl 4-aminosalicylic acid. One area of interest is its potential use in the treatment of IBD and RA. It may also have applications in the treatment of other inflammatory conditions, such as asthma and psoriasis. Another area of interest is its potential use as an antioxidant, due to its ability to reduce the production of ROS. Finally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
Acetyl 4-aminosalicylic acid can be synthesized by reacting 4-aminosalicylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of acetyl 4-aminosalicylic acid and acetic acid. The yield of the reaction can be improved by using a solvent such as chloroform or benzene.
Aplicaciones Científicas De Investigación
Acetyl 4-aminosalicylic acid has been used in several scientific research studies. It has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
Propiedades
Número CAS |
102338-89-6 |
|---|---|
Nombre del producto |
Acetyl 4-aminosalicylic acid |
Fórmula molecular |
C9H9NO4 |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
2-acetyloxy-4-aminobenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13) |
Clave InChI |
OGBZOXBEULJKHF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)O |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)O |
Otros números CAS |
102338-89-6 |
Números CAS relacionados |
102338-90-9 (Sodium) |
Sinónimos |
acetyl 4-aminosalicylic acid acetyl 4-aminosalicylic acid, sodium salt acetyl-p-aminosalicylic acid acetyl-para-aminosalicylic acid AcPAS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)
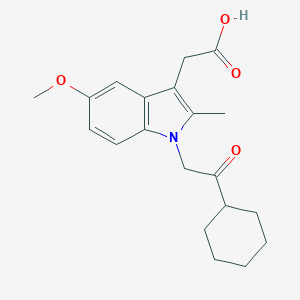
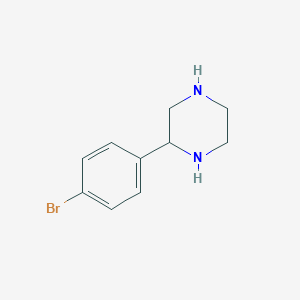
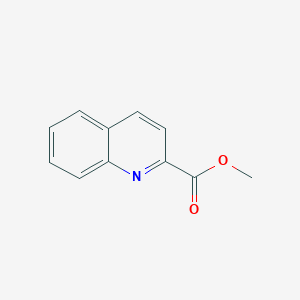
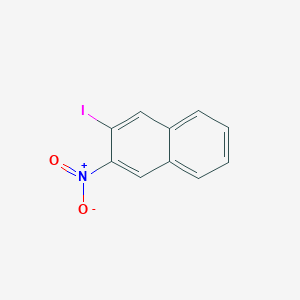
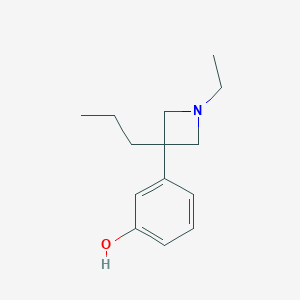
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)

![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)
